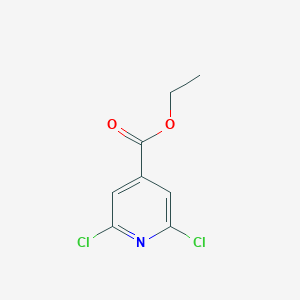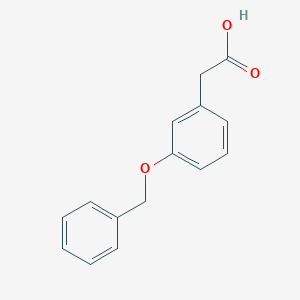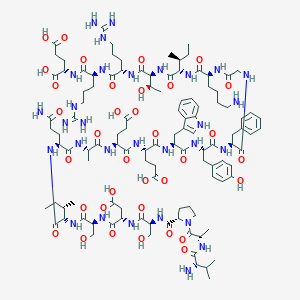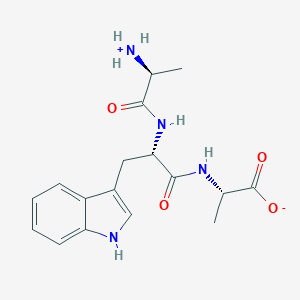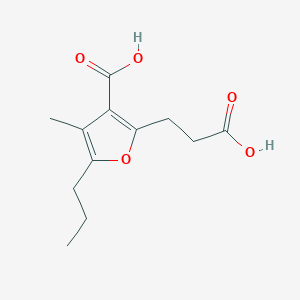
3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid
Descripción general
Descripción
CMPF is a known metabolite of furan fatty acids and was first referred to as a urofuran fatty acid . It is found in the urine of humans and other species after consumption of furan fatty acids or foods containing furan fatty acids . CMPF is a uremic toxin (UT), excreted into the urine via organic anion transporters under physiological conditions . It is mostly reported to be accumulated in chronic kidney disease (CKD) patients .
Molecular Structure Analysis
The molecular formula of CMPF is C12H16O5 . Its molecular weight is 240.25 g/mol . The InChI string is InChI=1S/C12H16O5/c1-3-4-8-7(2)11(12(15)16)9(17-8)5-6-10(13)14/h3-6H2,1-2H3,(H,13,14)(H,15,16) .
Chemical Reactions Analysis
CMPF has been found to induce cell death through ferroptosis and acts as a trigger of apoptosis in kidney cells . Treatment of kidney cells with CMPF decreased GSH levels and the expression of GPX4, FHC, and FLC, and increased levels of ROS, lipid peroxidation, and intracellular iron concentration .
Physical And Chemical Properties Analysis
CMPF is a dicarboxylic acid and a furoic acid . It is a conjugate acid of a 3-carboxy-4-methyl-5-propyl-2-furanpropanoate and a 3-carboxy-4-methyl-5-propyl-2-furanpropionate (2-) .
Aplicaciones Científicas De Investigación
Analytical Reference Standard in Plasma Analysis
3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid (CMPF) is utilized as an analytical reference standard for the quantification of analytes in human plasma samples. This application involves ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC–MS/MS), which is a sophisticated technique for precise measurement of compounds within plasma .
Role in Chronic Kidney Disease (CKD)
CMPF is a major metabolite of furan fatty acids and is classified as a uremic toxin. It is typically excreted into the urine under normal physiological conditions via organic anion transporters. However, in patients with CKD, CMPF tends to accumulate due to impaired kidney function .
Mecanismo De Acción
Target of Action
3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid (CMPF) is a major metabolite of furan fatty acids . It is primarily targeted towards organic anion transporters , which play a crucial role in the excretion and detoxification of endogenous and exogenous organic anions .
Mode of Action
CMPF interacts with its targets, the organic anion transporters, and is excreted into the urine under physiological conditions .
Biochemical Pathways
It is known that cmpf is a uremic toxin (ut) and is mostly reported to be accumulated in patients with chronic kidney disease (ckd) . This suggests that CMPF may be involved in the biochemical pathways related to kidney function and metabolism.
Pharmacokinetics
It is known that cmpf is excreted into the urine via organic anion transporters .
Result of Action
It has been suggested that cmpf may impair glucose-stimulated insulin secretion, increase advanced glycation end products and oxidative stress, and impair insulin granule maturation, potentially accelerating the development of diabetes .
Action Environment
It is known that cmpf levels can be influenced by dietary intake, as cmpf is a metabolite of furan fatty acids found in certain foods
Safety and Hazards
Direcciones Futuras
Recent studies show that CMPF might contribute to the improved metabolic effects observed following consumption of long-chain marine omega-3 fatty acids . CMPF is significantly accumulated in the serum of chronic kidney disease patients and is considered to be a potent uremic toxin . Monitoring of CMPF may be important to predict organic anion transporting polypeptide (OATP)1B activity in CKD patients .
Propiedades
IUPAC Name |
2-(2-carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-3-4-8-7(2)11(12(15)16)9(17-8)5-6-10(13)14/h3-6H2,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCQWXZMVIETAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=C(O1)CCC(=O)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90235940 | |
| Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90235940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |
CAS RN |
86879-39-2 | |
| Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86879-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086879392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90235940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-CARBOXYETHYL)-4-METHYL-5-PROPYLFURAN-3-CARBOXYLICACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTU41879GF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061112 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





